Htfmt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

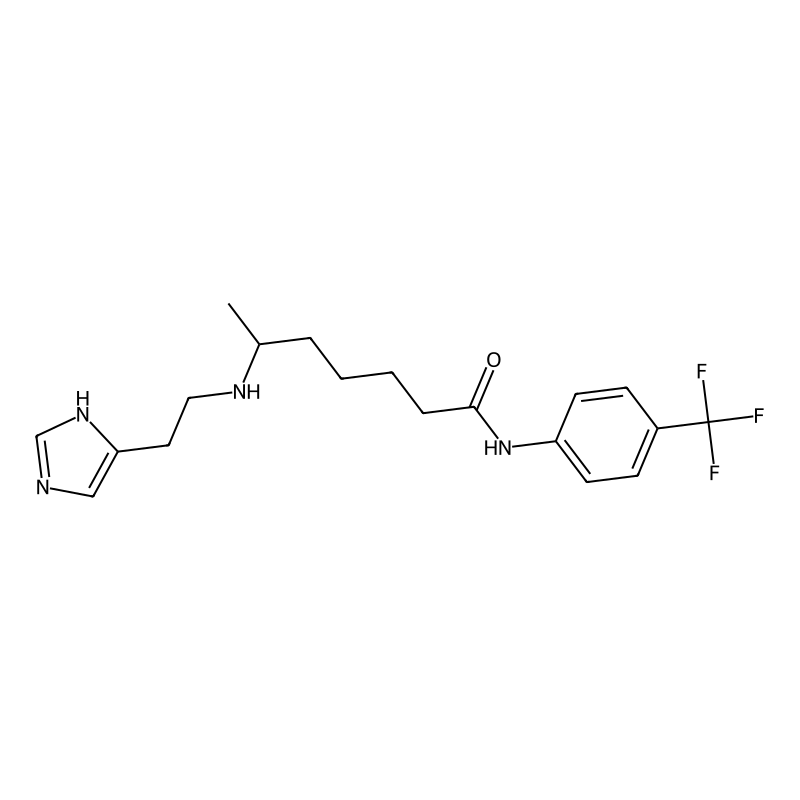

Htfmt, also known as HTMT dimaleate, is a chemical compound characterized by its unique structure and properties. It is synthesized through a multi-step chemical process involving the reaction of trifluoromethyl toluidide with maleic acid, resulting in the formation of a dimaleate salt. The compound is notable for its applications in various fields, including pharmaceuticals and materials science, due to its specific chemical reactivity and biological properties.

- Oxidation: Htfmt can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The compound can be reduced using agents like sodium borohydride and lithium aluminum hydride.

- Substitution: Htfmt participates in substitution reactions where functional groups are replaced by other groups, utilizing reagents such as halogens and alkylating agents.

These reactions highlight the versatility of Htfmt in synthetic organic chemistry.

The synthesis of Htfmt typically involves:

- Initial Reaction: Trifluoromethyl toluidide is reacted with maleic acid under controlled temperature conditions.

- Solvent Use: Dimethyl sulfoxide (DMSO) is often used as a solvent to facilitate the reaction.

- Purification: The final product is purified through recrystallization to achieve high purity levels.

In industrial settings, these methods are scaled up using large reactors and continuous flow systems to ensure consistent quality and yield.

Htfmt has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor or active ingredient in drug formulations.

- Materials Science: Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

- Chemical Synthesis: Htfmt can act as a reagent in various organic synthesis processes, facilitating the creation of more complex molecules.

Interaction studies involving Htfmt focus on its potential effects on biological systems and other chemicals. For example, research into similar compounds has shown that they can significantly affect cholesterol metabolism by altering enzyme activity involved in sterol biosynthesis. These interactions are crucial for understanding the compound's potential therapeutic roles and side effects .

Htfmt shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 7-Dehydrocholesterol | Sterol | Precursor in cholesterol biosynthesis; linked to SLOS |

| Trifluoromethyl Toluidide | Aromatic amine | Used in various syntheses; precursor for Htfmt |

| Maleic Acid | Dicarboxylic acid | Key reactant in the synthesis of Htfmt |

Uniqueness of Htfmt

Htfmt's uniqueness lies in its specific combination of trifluoromethyl and maleate functionalities, which may impart distinct reactivity profiles not found in the other compounds listed. This specificity could lead to unique interactions within biological systems or novel applications in material science.